Sideridiol
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Overview
Description
Sideridiol is a natural product that has been isolated from various marine and terrestrial organisms. It is a polyketide-derived compound that possesses a unique chemical structure and has attracted significant attention from the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Vibrational Spectra and Structural Analysis
- A study conducted by Kilic et al. (2017) investigated the vibrational frequencies of sideridiol using Density Functional Theory (DFT). The study aimed to understand the compound's molecular structure and properties (Kilic, Ozer Sagir, Carikci, & Azizoglu, 2017).
Isolation and Characterization
- Research by Piozzi et al. (1968) focused on extracting and elucidating the structures of new diterpenes, including this compound, from Sideritis sicula Ucria (Piozzi, Venturella, Bellino, & Mondelli, 1968).
- Bruno and Piozzi (2005) isolated kaurane diterpenoids, including this compound, from three species of Sideritis, discussing their taxonomic significance (Bruno & Piozzi, 2005).
Chemical Reactions and Derivatives
- Further reactions and structural confirmation of this compound were explored by Piozzi et al. (1972), enhancing the understanding of its chemical behavior (Piozzi, Venturella, Bellino, Marino, & Salvadori, 1972).
Metabolic Profile and Biological Activity
- Sagir et al. (2017) determined the essential oil and phenolic compositions of Sideritis brevibracteata, including this compound, and evaluated its biological activities, such as antioxidant capacity (Sagir, Carikci, Kilic, & Goren, 2017).
Comparative Studies in Sideritis Species
- A comparative study by Formisano et al. (2015) on the essential oils of three Sideritis libanotica subspecies identified this compound as a main constituent and evaluated their antioxidant activity (Formisano, Oliviero, Rigano, Arnold, & Senatore, 2015).
properties
CAS RN |
19891-25-9 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-2-ol |
InChI |
InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3 |
InChI Key |
BATFJLLEMUIAJD-PHUPPTAPSA-N |
Isomeric SMILES |
CC1=C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCC[C@]([C@H]4C[C@@H]3O)(C)CO)C |
SMILES |
CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |
Canonical SMILES |
CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |
melting_point |
196-197°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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